(2-Fluorobenzyl)hydrazine dihydrochloride

Catalog No.
S837372
CAS No.
1349715-77-0
M.F
C7H11Cl2FN2
M. Wt
213.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Fluorobenzyl)hydrazine dihydrochloride

CAS Number

1349715-77-0

Product Name

(2-Fluorobenzyl)hydrazine dihydrochloride

IUPAC Name

(2-fluorophenyl)methylhydrazine;dihydrochloride

Molecular Formula

C7H11Cl2FN2

Molecular Weight

213.077

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H

InChI Key

JXGBATVWHGJBEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN)F.Cl.Cl

Medicinal Chemistry:

The presence of the hydrazine functional group suggests potential for (2-Fluorobenzyl)hydrazine dihydrochloride to act as a scaffold for drug discovery. Hydrazines are known to exhibit diverse biological activities, including:

  • Antimicrobial activity: Some hydrazine derivatives have been shown to possess antibacterial and antifungal properties .
  • Anticancer activity: Certain hydrazines have been investigated for their potential to target and inhibit cancer cell growth .

(2-Fluorobenzyl)hydrazine dihydrochloride, with its unique combination of functional groups, could be explored for similar activities through medicinal chemistry research. However, it is crucial to note that further research is required to determine its efficacy and safety for any potential therapeutic applications.

Organic Synthesis:

The presence of the fluorine atom on the benzyl ring can make (2-Fluorobenzyl)hydrazine dihydrochloride a valuable reagent in organic synthesis. Fluorine atoms can influence the reactivity of molecules in various ways, such as:

  • Enhancing nucleophilicity: The electron-withdrawing nature of fluorine can activate adjacent functional groups, making them more susceptible to nucleophilic attack .
  • Modulating reaction rates and selectivity: Fluorine can influence the rate and selectivity of reactions by affecting the transition state energies .

(2-Fluorobenzyl)hydrazine dihydrochloride is a synthetic compound characterized by its unique structure, which includes a fluorinated benzene ring at the second position, linked to a methylene bridge that connects to a hydrazine group. The compound is represented by the molecular formula C7H11Cl2FN2C_7H_{11}Cl_2FN_2 and has a molecular weight of approximately 195.13 g/mol. The presence of two hydrochloric acid molecules indicates that it forms a dihydrochloride salt, enhancing its solubility in water and making it a versatile reagent in organic synthesis .

Currently, there's no documented research on the specific mechanism of action of (2-Fluorobenzyl)hydrazine dihydrochloride in biological systems.

As with any new compound, proper safety precautions should be taken when handling (2-Fluorobenzyl)hydrazine dihydrochloride. Specific hazard information is not readily available, but some general considerations based on its functional groups include:

  • Hydrazine: Hydrazine is known to be a skin, eye, and respiratory irritant. It can also be toxic upon ingestion and inhalation [].
  • Fluoride: The compound likely releases fluoride ions upon dissolution. Fluoride can cause adverse effects on teeth and bones at high concentrations [].

The synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorobenzyl halides (such as 2-fluorobenzyl chloride) with hydrazine hydrate. The general reaction can be summarized as follows:

  • Starting Materials:
    • 2-Fluorobenzyl chloride
    • Hydrazine hydrate
  • Reaction Conditions:
    • Conducted under reflux conditions in an appropriate solvent (e.g., ethanol).
  • Product Formation:
    • The reaction yields (2-Fluorobenzyl)hydrazine, which is then treated with hydrochloric acid to form the dihydrochloride salt .

(2-Fluorobenzyl)hydrazine dihydrochloride has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Potentially useful in developing new pharmaceuticals due to its unique structural features.
  • Research: Serves as a tool compound for studying hydrazine chemistry and its derivatives .

Several compounds share structural similarities with (2-Fluorobenzyl)hydrazine dihydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(2-Fluorophenyl)methylhydrazine hydrochloride1216246-45-50.88
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride439863-62-40.70
Benzylhydrazine dihydrochloride20570-96-10.63
(3-Fluoro-4-methylphenyl)hydrazine hydrochloride156941-64-90.64

Uniqueness: The presence of the fluorine atom at the second position of the benzene ring distinguishes (2-Fluorobenzyl)hydrazine dihydrochloride from other similar compounds, potentially affecting its reactivity and biological activity .

Dates

Modify: 2023-08-15

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